Pipemidsäure
Übersicht
Beschreibung
Pipemidic acid is a synthetic antibacterial agent belonging to the pyridopyrimidine class. It was introduced in 1979 and is effective against a broad spectrum of gram-negative bacteria, including Escherichia coli, Proteus, Morganella, Citrobacter, Klebsiella, Enterobacter, Serratia, and Pseudomonas aeruginosa . It has been used primarily for treating gastrointestinal, biliary, and urinary infections .
Wissenschaftliche Forschungsanwendungen
Pipemidinsäure wurde wegen ihrer antibakteriellen Eigenschaften ausgiebig untersucht. Es hat eine Wirksamkeit gegen eine breite Palette von gramnegativen Bakterien und einige grampositive Bakterien gezeigt . Seine Anwendungen umfassen:
5. Wirkmechanismus
Pipemidinsäure entfaltet seine antibakteriellen Wirkungen durch Hemmung der bakteriellen DNA-Synthese. Es zielt auf das bakterielle Enzym DNA-Gyrase ab, das für die DNA-Replikation und -Transkription essentiell ist. Durch die Bindung an dieses Enzym verhindert Pipemidinsäure die Superspiralisierung der DNA, was zur Hemmung des bakteriellen Wachstums und der Replikation führt .
Ähnliche Verbindungen:
Nalidixinsäure: Ein weiteres Chinolon-Antibiotikum mit ähnlichen antibakteriellen Eigenschaften, aber unterschiedlicher chemischer Struktur.
Norfloxacin: Ein Fluorchinolon mit breiterem Wirkungsspektrum und höherer Potenz.
Ofloxacin: Ein Fluorchinolon mit verbesserter Aktivität gegen sowohl gramnegative als auch grampositive Bakterien.
Einzigartigkeit von Pipemidinsäure: Pipemidinsäure ist aufgrund ihrer spezifischen Struktur einzigartig, die es ihr ermöglicht, DNA-Gyrase in gramnegativen Bakterien effektiv anzugreifen. Seine zwitterionische Natur verstärkt seine Fähigkeit, in Bakterienzellen einzudringen, was es zu einem starken Antibiotikum macht .
Wirkmechanismus
Target of Action
Pipemidic acid is a broad-spectrum antibacterial agent, effective principally against Gram-negative organisms . It is found to be susceptible against different species of Escherichia, Proteus, Morganella, Citrobacter, Klebsiella, Enterobacter, Serratia, Pseudomonas aeruginosa, Pseudomonas cepacia, and other non-fermenting Gram-negative bacteria . It also shows some activity against Gram-positive bacteria .
Mode of Action
Pipemidic acid is bactericidal by inhibition of DNA synthesis . The basic piperazine ring, which can form the zwitterionic nature with the carboxylic acid at the C3-position, has subsequently been shown to increase the ability of the drugs to penetrate the bacterial cells resulting in enhanced activity .
Biochemical Pathways
It is known that pipemidic acid and its complexes have inhibitory action against escherichia coli, bacillus subtilis, streptococcus pneumonia, and pseudomonas aeruginosa . The downstream effects of these interactions are likely to include disruption of bacterial growth and proliferation.
Pharmacokinetics
It is known that the zwitterionic forms of pipemidic acid resulted in significant tissue penetration in pharmacokinetics This suggests that pipemidic acid may have good bioavailability
Result of Action
The result of pipemidic acid’s action is the inhibition of bacterial growth and proliferation. By inhibiting DNA synthesis, pipemidic acid disrupts the life cycle of the bacteria, leading to their death . This makes pipemidic acid an effective treatment for infections caused by susceptible bacteria.
Action Environment
The action of pipemidic acid can be influenced by environmental factors. For example, concurrent administration of essential and trace elements with quinolones decreases gastrointestinal absorption, causing therapeutic failure This suggests that the presence of certain substances in the body can affect the efficacy and stability of pipemidic acid
Biochemische Analyse
Biochemical Properties
Pipemidic acid plays a crucial role in biochemical reactions by inhibiting bacterial DNA synthesis. It interacts with bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription. By binding to these enzymes, pipemidic acid prevents the supercoiling of DNA, thereby inhibiting bacterial cell division and leading to cell death .
Cellular Effects
Pipemidic acid exerts significant effects on various types of cells and cellular processes. It primarily targets bacterial cells, disrupting their DNA synthesis and leading to cell death. In addition to its antibacterial activity, pipemidic acid has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the clearance of theophylline, a drug metabolized by cytochrome P450 enzymes, indicating its potential impact on cellular metabolism .
Molecular Mechanism
The molecular mechanism of pipemidic acid involves its binding interactions with bacterial DNA gyrase and topoisomerase IV. By forming stable complexes with these enzymes, pipemidic acid inhibits their activity, preventing the supercoiling and relaxation of bacterial DNA. This inhibition leads to the disruption of DNA replication and transcription, ultimately resulting in bacterial cell death. Additionally, pipemidic acid’s zwitterionic nature enhances its ability to penetrate bacterial cells, further contributing to its antibacterial efficacy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pipemidic acid have been observed to change over time. Studies have shown that pipemidic acid is relatively stable and maintains its antibacterial activity over extended periods. Its efficacy can be influenced by factors such as pH, temperature, and the presence of metal ions. Long-term exposure to pipemidic acid has been associated with the development of bacterial resistance, highlighting the importance of monitoring its use in clinical settings .
Dosage Effects in Animal Models
The effects of pipemidic acid vary with different dosages in animal models. At therapeutic doses, pipemidic acid effectively treats bacterial infections without causing significant adverse effects. At higher doses, it can lead to toxicity and adverse reactions. For example, studies have shown that high doses of pipemidic acid can cause gastrointestinal disturbances, liver toxicity, and alterations in blood parameters in animal models .
Metabolic Pathways
Pipemidic acid is primarily metabolized in the liver and excreted through the kidneys. It undergoes minimal metabolism, with the majority of the administered dose being excreted unchanged in the urine. The metabolic pathways of pipemidic acid involve interactions with enzymes such as cytochrome P450, which play a role in its biotransformation. Additionally, pipemidic acid can form complexes with metal ions, affecting its metabolic flux and bioavailability .
Transport and Distribution
Pipemidic acid is well-absorbed following oral administration and is distributed to various organs and tissues. It achieves high concentrations in the bile and urine, which are higher than the plasma levels. The compound is transported within cells and tissues through passive diffusion and active transport mechanisms. Pipemidic acid’s protein binding is approximately 20% in dog plasma and 30% in human serum, influencing its distribution and elimination .
Subcellular Localization
Pipemidic acid’s subcellular localization is primarily within the bacterial cytoplasm, where it exerts its antibacterial effects. The compound’s zwitterionic nature facilitates its penetration into bacterial cells, allowing it to reach its target enzymes, DNA gyrase, and topoisomerase IV. This localization is crucial for its inhibitory action on bacterial DNA synthesis. Additionally, pipemidic acid’s interactions with metal ions can influence its subcellular distribution and activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pipemidic acid is synthesized through a series of chemical reactions involving the formation of a pyridopyrimidine core. The synthesis typically starts with the condensation of ethyl acetoacetate with guanidine to form a pyrimidine derivative. This intermediate is then reacted with piperazine to yield pipemidic acid .
Industrial Production Methods: Industrial production of pipemidic acid involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. The final product is purified through crystallization and filtration processes .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Pipemidinsäure durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Pipemidinsäure kann oxidiert werden, um entsprechende Oxoderivate zu bilden.
Reduktion: Reduktionsreaktionen können Pipemidinsäure in ihre reduzierten Formen umwandeln.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogene (Chlor, Brom), Alkylierungsmittel (Methyliodid).
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Pipemidinsäure mit modifizierten funktionellen Gruppen, die ihre antibakteriellen Eigenschaften verbessern .
Vergleich Mit ähnlichen Verbindungen
Nalidixic Acid: Another quinolone antibiotic with similar antibacterial properties but different chemical structure.
Norfloxacin: A fluoroquinolone with broader spectrum activity and higher potency.
Ofloxacin: A fluoroquinolone with enhanced activity against both gram-negative and gram-positive bacteria.
Uniqueness of Pipemidic Acid: Pipemidic acid is unique due to its specific structure, which allows it to effectively target DNA gyrase in gram-negative bacteria. Its zwitterionic nature enhances its ability to penetrate bacterial cells, making it a potent antibacterial agent .
Eigenschaften
IUPAC Name |
8-ethyl-5-oxo-2-piperazin-1-ylpyrido[2,3-d]pyrimidine-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3/c1-2-18-8-10(13(21)22)11(20)9-7-16-14(17-12(9)18)19-5-3-15-4-6-19/h7-8,15H,2-6H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHZPMXAZQZXHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCNCC3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023479 | |
Record name | Pipemidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pipemidic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041989 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.322 mg/mL at 25 °C | |
Record name | Pipemidic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041989 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
51940-44-4 | |
Record name | Pipemidic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51940-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pipemidic acid [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051940444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pipemidic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13823 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | pipemidic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758160 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pipemidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pipemidic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.283 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIPEMIDIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LT12J5HVR8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Pipemidic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041989 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
253 - 255 °C | |
Record name | Pipemidic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041989 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.